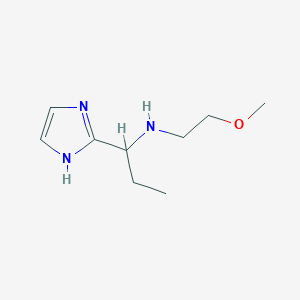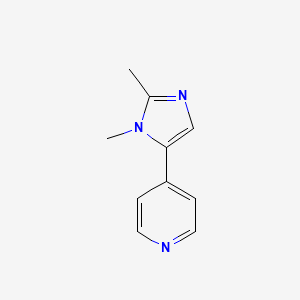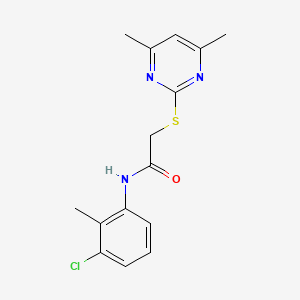
N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a chlorinated aromatic ring, a pyrimidine ring, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the thioether linkage: This can be achieved by reacting a suitable thiol with a halogenated acetamide under basic conditions.
Introduction of the pyrimidine ring: This step may involve the use of a pyrimidine derivative that can react with the intermediate formed in the previous step.
Chlorination and methylation: The aromatic ring can be chlorinated and methylated using appropriate reagents such as chlorine gas and methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the aromatic ring or the pyrimidine ring.
Substitution: The chlorinated aromatic ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology and Medicine
In biology and medicine, compounds like this are often investigated for their potential as therapeutic agents. They may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings. Their chemical stability and reactivity make them suitable for various applications.
作用機序
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The thioether linkage and aromatic rings play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(3-Chloro-2-methylphenyl)acetamide: Lacks the pyrimidine ring and thioether linkage.
2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide: Lacks the chlorinated aromatic ring.
N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
Uniqueness
N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is unique due to the combination of its chlorinated aromatic ring, pyrimidine ring, and thioether linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C15H16ClN3OS |
|---|---|
分子量 |
321.8 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H16ClN3OS/c1-9-7-10(2)18-15(17-9)21-8-14(20)19-13-6-4-5-12(16)11(13)3/h4-7H,8H2,1-3H3,(H,19,20) |
InChIキー |
AVJMRSMGQDMGPC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(C(=CC=C2)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


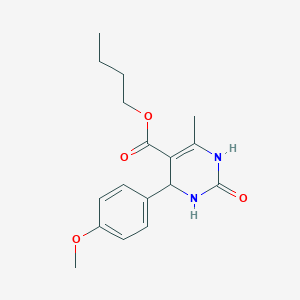
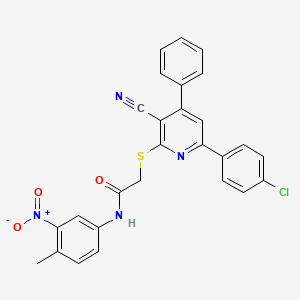
![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)
![[3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)
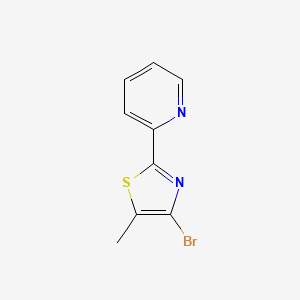
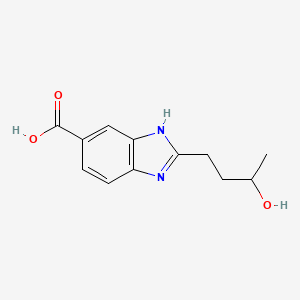

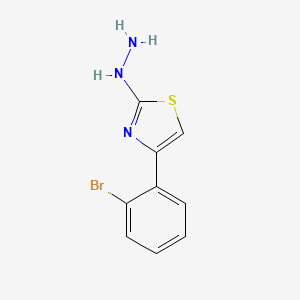

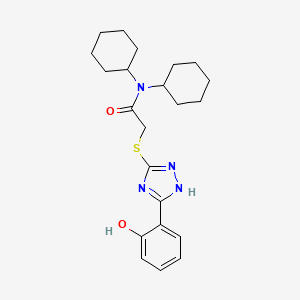
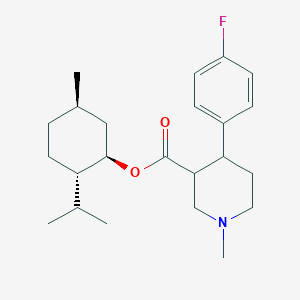
![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
